1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-3-5-15(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12H,3-6,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGAHEFDTPRMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Decarboxylation and Formation of Pyrrolidin-3-ol Intermediate
- Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, decarboxylation is performed using anhydrous 2-cyclohexen-1-one with cyclohexanol as a solvent.
- The reaction is heated to 140–150°C for 12–18 hours to yield (3R)-pyrrolidin-3-ol intermediate (Formula XX).
Step 2: Condensation with 2,3-Dihydro-5-(2-bromoethyl)benzofuran
- The pyrrolidin-3-ol intermediate is reacted with 2,3-dihydro-5-(2-bromoethyl)benzofuran in a nitrile solvent such as acetonitrile or propionitrile.
- A base such as potassium carbonate is used with a phase transfer catalyst like tetra-n-butyl ammonium bromide.
- The 2-bromoethylbenzofuran is added dropwise to control exothermicity.
- The mixture is refluxed for 5–8 hours to form (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXV).
Step 3: Inversion of Configuration and Halogenation
- The (3R)-pyrrolidin-3-ol is converted to the corresponding 3-chloro or 3-bromo derivative (Formula XXVII) via an SN2 reaction.
- This is achieved by treatment with a halogenating agent such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylformamide.
- The reaction is carried out in chlorinated solvents like methylene chloride at 35–50°C for 2–5 hours.
- This step inverts the stereochemistry at the 3-position, yielding the (3S)-3-substituted pyrrolidine.
Step 4: Conversion to 3-Aminopyrrolidine
- The halogenated intermediate undergoes nucleophilic substitution with ammonia or amine sources to replace the halogen with an amino group.
- Alternatively, the compound can be converted to a carbamoyl derivative and then hydrolyzed under controlled conditions using potassium hydroxide in alcoholic solvents such as 2-methylbutanol or n-butanol.
- Phase transfer catalysts like tetra-n-butyl ammonium bromide facilitate the hydrolysis.
- The reaction is monitored by TLC and conducted under reflux for extended periods (up to 48 hours).
Step 5: Salt Formation and Purification
- The free amine is converted to its hydrobromide salt by treatment with aqueous hydrobromic acid in acetone at low temperatures (0–5°C) for 12–15 hours.
- The final product is isolated as a crystalline salt with high purity (>99.5% by HPLC).
- Characterization includes X-ray powder diffraction (XRPD) confirming crystalline form.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Decarboxylation | Anhydrous 2-cyclohexen-1-one, cyclohexanol | Cyclohexanol | 140–150°C | 12–18 hours | Formation of pyrrolidin-3-ol intermediate |
| Condensation | 2,3-dihydro-5-(2-bromoethyl)benzofuran, K2CO3, phase transfer catalyst | Acetonitrile, propionitrile | Reflux (~80°C) | 5–8 hours | Dropwise addition to control exotherm |
| Halogenation (SN2) | Thionyl chloride, catalytic DMF | Methylene chloride, toluene | 35–50°C | 2–5 hours | Inversion of configuration at C-3 |
| Hydrolysis/Substitution | KOH, phase transfer catalyst | 2-methylbutanol, n-butanol | Reflux | Up to 48 hours | Conversion to amine or carbamoyl derivative |
| Salt formation | Hydrobromic acid | Acetone | 0–5°C | 12–15 hours | Crystallization of hydrobromide salt |
Research Findings and Analytical Data
- The process yields the target compound with high stereochemical purity, confirmed by chiral HPLC and NMR analysis.
- The crystalline hydrobromide salt exhibits characteristic XRPD patterns with distinct peaks confirming phase purity.
- Yields for key steps range from 67% to 80%, with overall purity exceeding 99% after purification.
- The use of phase transfer catalysts significantly enhances reaction rates and yields during substitution and hydrolysis steps.
- Controlled temperature and solvent choice are critical to minimizing side reactions and maintaining stereochemical integrity.
Summary Table of Key Intermediates and Transformations
| Intermediate/Compound | Formula ID | Key Transformation | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| (3R)-Pyrrolidin-3-ol | XX | Decarboxylation | - | - | Starting pyrrolidine intermediate |
| (3R)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol | XXV | Condensation with bromoethylbenzofuran | 67.9 | 89% | Intermediate for halogenation |
| (3S)-3-Chloro or 3-Bromo derivative | XXVII | Halogenation with thionyl chloride | - | - | SN2 inversion step |
| (3S)-3-Carbamoyl derivative | IX | Hydrolysis of nitrile/carbamate | 80 | - | Precursor to amine |
| This compound hydrobromide | I | Salt formation | - | >99.5% | Final purified product |
Chemical Reactions Analysis
Types of Reactions: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho or para to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its role as a ligand for various receptors.
Chemical Biology: It serves as a probe for studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to various physiological effects, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
Aromatic Substituents
- Dihydrobenzofuran vs.
- Pyridine vs.
Amine Functionalization
- Pyrrolidin-3-amine vs. Piperidine/Pyrazole Amines : The 5-membered pyrrolidine ring (target compound) may confer tighter binding to compact active sites compared to the 6-membered piperidine in .
- Dimethylamine Substituents : The dimethylamine in reduces polarity, which could decrease aqueous solubility relative to the primary amine in the target compound.
Heterocyclic Diversity
- Oxadiazole vs. Dihydrobenzofuran: The oxadiazole in is a bioisostere for carboxylate groups, enabling mimicry of endogenous ligands, whereas dihydrobenzofuran may prioritize hydrophobic interactions.
Pharmacological and Physicochemical Considerations
- Lipophilicity : Compounds with dihydrobenzofuran (e.g., target compound, ) are likely more lipophilic than those with polar heterocycles (e.g., oxadiazole in ), impacting bioavailability.
- Metabolic Stability : Partial saturation in dihydrobenzofuran could reduce CYP450-mediated metabolism compared to fully aromatic analogues like .
- Target Selectivity : The pyrrolidine scaffold in the target compound may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors) over the pyridine-containing , which might target kinase domains.
Biological Activity
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety fused with a pyrrolidine ring, which contributes to its biological activity. The spatial orientation of substituents on the benzofuran ring can influence its interaction with biological targets, making it a valuable scaffold for drug development .
1. Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, potentially affecting mood and cognitive functions. Its structure allows it to act as a ligand for various receptors involved in neurological pathways .
2. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as a PARP-1 inhibitor . PARP (Poly(ADP-ribose) polymerase) plays a crucial role in DNA repair mechanisms. Inhibition of this enzyme can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis.
Table 1: IC50 Values of Selected Compounds in PARP-1 Inhibition
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Olaparib | 8.90 | Reference drug |
| Compound 5 | 2.57 | Higher potency than Olaparib |
| Compound 4 | >25 | Weak activity |
In a study comparing various derivatives, compound 5 exhibited an IC50 value of 2.57 µM , indicating it is approximately four times more potent than Olaparib . This suggests that structural modifications can enhance the inhibitory effects on PARP-1.
3. Cytotoxicity and Cell Cycle Analysis
Further investigations into the cytotoxic effects of this compound revealed that it induces cell cycle arrest at the G2/M phase in cancer cell lines such as MDA-MB-436. Flow cytometry analysis showed an increase in cells at the G2 stage from 25.12% in control to 30.39% in treated cells, indicating a significant impact on cell proliferation .
The mechanism by which this compound exerts its effects may involve several pathways:
- PARP Inhibition : By inhibiting PARP-1, the compound disrupts DNA repair processes, leading to increased DNA damage and apoptosis in cancer cells.
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, potentially aiding in the treatment of neurological disorders .
- Cell Cycle Interference : Its ability to induce cell cycle arrest suggests that it could be effective against rapidly dividing cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic areas:
- A study conducted on MDA-MB-436 breast cancer cells demonstrated that treatment with compound 5 not only inhibited cell growth but also induced significant apoptosis, suggesting its potential as an anticancer agent .
- Another research effort focused on the synthesis and evaluation of derivatives showed that modifying specific functional groups could enhance biological activity while maintaining safety profiles against normal cell lines .
Q & A
Basic: What are the established synthetic routes for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine?
Answer:
The synthesis typically involves multi-step strategies:
Dihydrobenzofuran core preparation : Cyclization of substituted phenols with allyl bromides under acidic conditions to form the 2,3-dihydrobenzofuran ring .
Methyl linker introduction : Alkylation of the dihydrobenzofuran at the 5-position using reagents like methyl iodide or bromomethylpyrrolidine in the presence of a base (e.g., NaH) .
Pyrrolidin-3-amine coupling : Nucleophilic substitution or reductive amination to attach the pyrrolidin-3-amine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity when heterocyclic boronic acids are involved .
Advanced: How can regioselectivity challenges during the coupling of dihydrobenzofuran and pyrrolidin-amine moieties be addressed?
Answer:
Regioselectivity issues often arise due to competing nucleophilic sites on the dihydrobenzofuran. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., TsCl for amine protection) to direct coupling to the 5-position .
- Catalytic systems : Use Pd(PPh₃)₄ with ligand tuning to favor specific bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the methyl linker intermediate .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydrobenzofuran ring protons at δ 4.2–4.5 ppm for fused oxygen) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 246.3 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?
Answer:
Contradictory results may stem from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Compound purity : Use orthogonal methods (HPLC, NMR) to exclude impurities >97% .
- Stereochemical factors : Chiral HPLC or X-ray crystallography to confirm enantiopurity, as stereoisomers may have divergent activities .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- Storage : Amber glass vials at –20°C to prevent photodegradation .
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., overalkylation) .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) improve cost-efficiency .
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to halt reactions at optimal conversion .
Basic: What are the known biological targets or assays for this compound?
Answer:
- GPCR screening : Radioligand binding assays (e.g., serotonin receptors due to structural similarity to benzofuran derivatives) .
- Kinase inhibition : Fluorescence polarization assays for MAPK or PI3K pathways .
Advanced: How to evaluate environmental stability and degradation pathways?
Answer:
- Photolysis studies : Expose to UV-Vis light (300–400 nm) and analyze by LC-MS for breakdown products .
- Hydrolysis profiling : Test pH-dependent stability (pH 3–10) to identify labile bonds (e.g., amine-methylene linkage) .
Basic: What computational tools aid in predicting this compound’s reactivity?
Answer:
- DFT calculations : Gaussian or ORCA software models transition states for coupling reactions .
- Docking simulations : AutoDock Vina predicts binding affinities to biological targets like monoamine oxidases .
Advanced: How to address low solubility in aqueous assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
